5-Bromo-3-methoxy-1,2-thiazole
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Overview
Description
5-Bromo-3-methoxy-1,2-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a bromine atom at the 5-position and a methoxy group at the 3-position makes this compound unique. Thiazoles, including this compound, are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-3-methoxy-1,2-thiazole can be synthesized through several methods. One common method involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process typically includes steps such as bromination, methoxylation, and purification to obtain the desired compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methoxy-1,2-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include 5-substituted thiazoles with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidines.
Scientific Research Applications
5-Bromo-3-methoxy-1,2-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methoxy-1,2-thiazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological effects. For example, thiazole derivatives are known to inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromothiazole: Lacks the methoxy group at the 3-position.
3-Methoxythiazole: Lacks the bromine atom at the 5-position.
2-Aminothiazole: Contains an amino group instead of a bromine or methoxy group.
Uniqueness
5-Bromo-3-methoxy-1,2-thiazole is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-3-methoxy-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNOS/c1-7-4-2-3(5)8-6-4/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMCYASMVTVKHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1367959-83-8 |
Source
|
Record name | 5-bromo-3-methoxy-1,2-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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